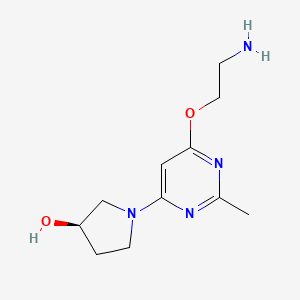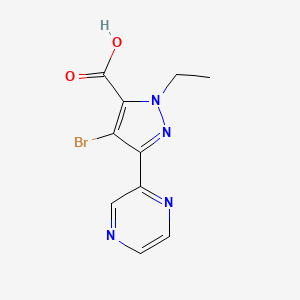
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazin ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a bromine atom and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazin rings, the bromine atom attached to the pyrazole ring, an ethyl group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom (which is a good leaving group), the nitrogen atoms in the pyrazole and pyrazin rings (which can act as nucleophiles), and the carboxylic acid group (which can undergo various reactions such as esterification and amide formation) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar. The bromine atom might increase the compound’s molecular weight and could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Condensed Pyrazoles
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related to the target compound, have been used in Sonogashira-type cross-coupling reactions with various alkynes. This process leads to the synthesis of various condensed pyrazoles, demonstrating the compound's utility in creating complex chemical structures (Arbačiauskienė et al., 2011).
Creation of Novel Heterocyclic Products
The compound has been used in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Potential Anticancer Applications
A series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized using a similar compound, showing potential as agents against A549 lung cancer cells. These compounds were found to inhibit the growth of A549 cells in dosage- and time-dependent manners, indicating potential anticancer applications (Zhang et al., 2008).
Insecticide Intermediate Synthesis
This compound serves as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The synthesis process involves several steps, including bromination and hydrolysis, demonstrating its significance in developing agricultural chemicals (Wen-bo, 2011).
Optical Nonlinearity Studies
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the target compound, have been synthesized and characterized for their optical nonlinearity. These compounds have potential applications in optical limiting, a significant area in photonics and optical materials research (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-2-15-9(10(16)17)7(11)8(14-15)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIMTEVRCXPXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



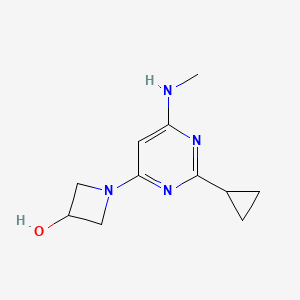

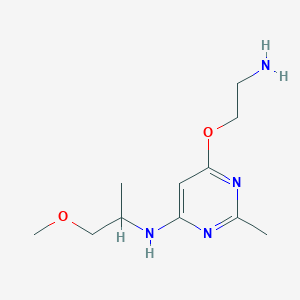
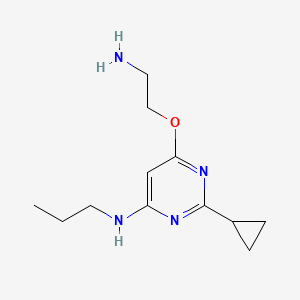
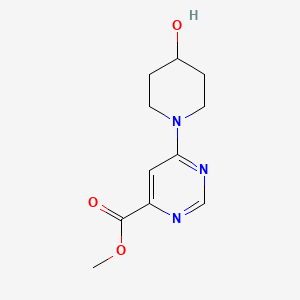
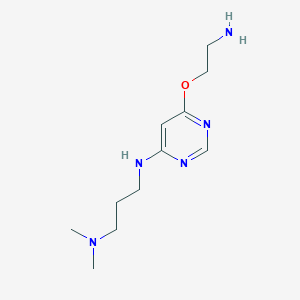
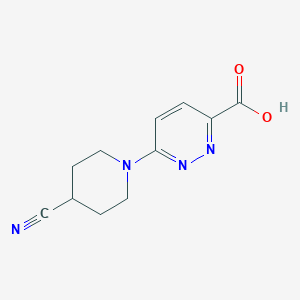
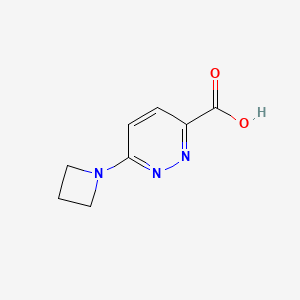


![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)


